
N-(4-羟基环己基)-2-(2-甲氧基乙氧基)异烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide, also known as GW501516 or Endurobol, is a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It is a synthetic drug that was developed in the 1990s for its potential use in treating metabolic and cardiovascular diseases. However, it has gained popularity in recent years among athletes and bodybuilders due to its purported ability to enhance endurance and performance.
科学研究应用
Plant Chemical Defense
This compound has been studied for its role in plant defense mechanisms. Controlled hydroxylation of diterpenoids, which are similar in structure to N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide, can provide plants with a chemical defense against herbivores without causing autotoxicity . This is crucial for maintaining plant health while deterring pests.
High Production Volume Chemicals Analysis
The OECD’s work on high production volume (HPV) chemicals includes the analysis of compounds like N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide. These studies focus on understanding the properties, hazards, and uses of HPV chemicals to ensure safe and sustainable practices .
Sphingolipid Biosynthesis Inhibition
Research has shown that certain hydroxylated derivatives can inhibit sphingolipid biosynthesis. This is relevant for both plant defense and potential therapeutic applications where modulation of sphingolipid pathways is desired .
Metabolic Regulation in Tobacco Plants
In tobacco plants, metabolic modifications involving compounds like N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide can help avoid autotoxicity and enhance defense against herbivores. This demonstrates the plant’s ability to balance potent chemical defenses with its own survival .
Herbivore Defense Mechanisms
The post-ingestive effects of hydroxylated compounds on herbivores’ sphingolipid biosynthesis provide insights into plant-herbivore interactions. Understanding these mechanisms can lead to the development of new strategies for pest control .
Toxic Waste Dump Problem in Plants
The study of compounds like N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide can shed light on how plants manage the toxic waste dump problem. This refers to the challenge of using potent chemical defenses without harming the plant itself .
属性
IUPAC Name |
N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-20-8-9-21-14-10-11(6-7-16-14)15(19)17-12-2-4-13(18)5-3-12/h6-7,10,12-13,18H,2-5,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIJCTBARDPMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

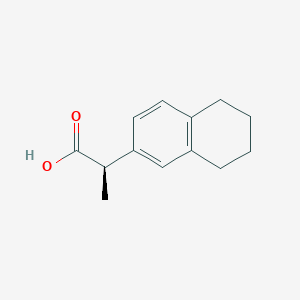
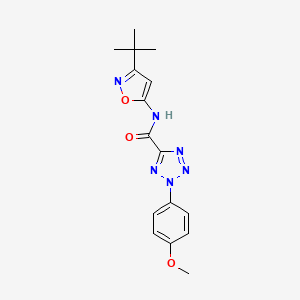
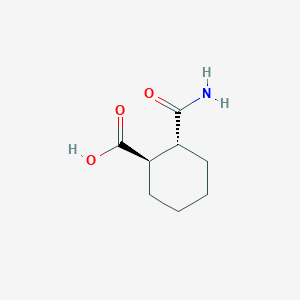
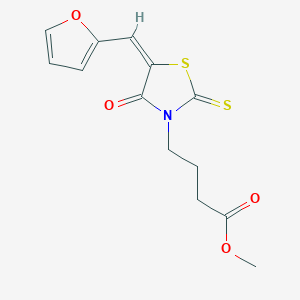
![N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide](/img/structure/B2871832.png)

![6-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2871834.png)
![N-[1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2871835.png)
![N~1~-cyclopentyl-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2871837.png)
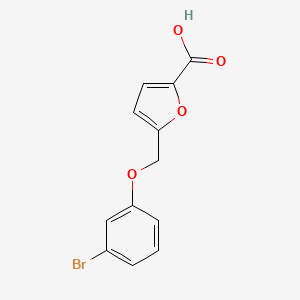
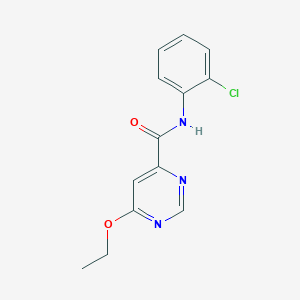
![methyl 2-[({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2871841.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2871843.png)
![N-(4-bromophenyl)-2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871844.png)